A Comprehensive Technical Guide to 3-Fluoropropanoic Acid (CAS No. 461-56-3) for Advanced Research and Development
A Comprehensive Technical Guide to 3-Fluoropropanoic Acid (CAS No. 461-56-3) for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of 3-fluoropropanoic acid (CAS No. 461-56-3), a pivotal fluorinated building block for professionals in chemical research, medicinal chemistry, and drug development. The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties, and 3-fluoropropanoic acid serves as a key starting material in this context.[1][2][3] This document delineates its chemical identity, physicochemical properties, synthetic routes, spectroscopic signature, and critical safety protocols. By synthesizing technical data with practical insights, this guide aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.
Chemical Identity and Physicochemical Properties
3-Fluoropropanoic acid, also known as β-fluoropropionic acid, is a three-carbon carboxylic acid with a fluorine atom at the C-3 position.[4][5] This substitution is fundamental to its utility, as the high electronegativity of fluorine significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical Structure of 3-Fluoropropanoic Acid.
The core identifiers and properties of 3-fluoropropanoic acid are summarized below for rapid reference.
| Identifier | Value | Reference |
| CAS Number | 461-56-3 | [4][5][6][7][8] |
| Molecular Formula | C₃H₅FO₂ | [4][5] |
| Molecular Weight | 92.07 g/mol | [8][9] |
| IUPAC Name | 3-fluoropropanoic acid | [9] |
| Synonyms | 3-Fluoropropionic acid, β-Fluoropropionic acid | [4][5][7] |
| InChI Key | RPFXMKLCYJSYDE-UHFFFAOYSA-N | [4][5][6] |
| Canonical SMILES | C(CF)C(=O)O | [5][9] |
| Physicochemical Property | Value | Reference |
| Physical Form | Colorless liquid or solid | [4][6] |
| Boiling Point | 78.5-79.5 °C @ 12 Torr | [10] |
| Density | ~1.247 g/cm³ @ 20 °C | [10] |
| pKa | 3.89 ± 0.10 (Predicted) | [5] |
| Flash Point | 65.9 °C | [11][12] |
| Solubility | Moderately soluble in water | [4] |
| Refractive Index | ~1.370 | [10][12] |
The Strategic Importance of the C-3 Fluorine Atom in Drug Development
The utility of 3-fluoropropanoic acid in drug development stems directly from the unique properties that fluorine imparts.[3] As the most electronegative element, fluorine's presence at the β-position to the carbonyl group creates a significant inductive effect, influencing the molecule's acidity and reactivity.
-
Modulation of Acidity (pKa): The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making 3-fluoropropanoic acid a stronger acid than its non-fluorinated analog, propanoic acid. This tuning of pKa is a critical parameter in drug design, affecting a molecule's ionization state, solubility, and ability to interact with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of oxidative metabolism.[1][3] Using 3-fluoropropanoic acid as a building block can thus help design drug candidates with improved metabolic stability and longer in vivo half-lives.
-
Conformational Control and Binding Affinity: The fluorine atom is relatively small (a "hydrogen mimic") but carries a significant partial negative charge. This can lead to favorable electrostatic interactions (e.g., with amide N-H groups in a protein active site) and can influence the molecule's preferred conformation, thereby enhancing binding affinity and selectivity for its target.[1]
Synthesis and Reactivity
3-Fluoropropanoic acid is accessible through several synthetic pathways. Common strategies involve the fluorination of appropriate precursors or the oxidation of 3-fluoro-1-propanol.
Caption: General reaction scheme for the synthesis of 3-fluoropropanoic acid.
This protocol describes a standard laboratory-scale synthesis. Causality: The choice of a strong oxidizing agent like Jones reagent is crucial for the complete conversion of the primary alcohol to a carboxylic acid, preventing the over-oxidation that can occur with other substrates while being effective for this transformation.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-fluoro-1-propanol in acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the cooled alcohol solution, ensuring the temperature remains below 10 °C. Rationale: This slow, cooled addition is a critical control step to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol until the orange/brown color turns to a clear green, indicating the consumption of excess oxidant.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to yield pure 3-fluoropropanoic acid.
Spectroscopic Characterization Profile
Authenticating the structure of 3-fluoropropanoic acid relies on standard spectroscopic methods. The following are the expected features based on its structure:
-
¹H NMR: The spectrum will be more complex than that of propanoic acid due to heteronuclear coupling between protons and the fluorine atom (²J_HF and ³J_HF).
-
-COOH Proton: A broad singlet typically downfield (>10 ppm).
-
α-CH₂ Protons (-CH₂COOH): A triplet of triplets, resulting from coupling to the adjacent β-CH₂ protons (~³J_HH) and the γ-fluorine atom (~⁴J_HF, which may be small).
-
β-CH₂ Protons (-CH₂F): A triplet of triplets, resulting from coupling to the adjacent α-CH₂ protons (~³J_HH) and the geminal fluorine atom (~²J_HF, which is typically large).
-
-
¹³C NMR: The fluorine atom will cause splitting of the carbon signals.
-
C1 (Carbonyl): A singlet around 175-180 ppm.
-
C2 (α-Carbon): A doublet due to coupling with the fluorine atom (~³J_CF).
-
C3 (β-Carbon): A large doublet due to direct one-bond coupling to the fluorine atom (~¹J_CF).
-
-
¹⁹F NMR: A single resonance, appearing as a triplet of triplets due to coupling with the two sets of adjacent protons.
Safety, Handling, and Storage
3-Fluoropropanoic acid is a corrosive and toxic compound that requires stringent safety measures.[5][9][13]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H302: Harmful if swallowed.[9][13]H314: Causes severe skin burns and eye damage.[9][13]H335: May cause respiratory irritation.[9][13] |
Adherence to a systematic workflow is essential to minimize exposure and risk.
Caption: Standard operating procedure for handling 3-fluoropropanoic acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[13][14]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13][14][15] Ensure an eyewash station and safety shower are immediately accessible.
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Prevent the formation of aerosols. Use tools and equipment made of compatible materials.
-
Storage: Store locked up in a cool, dry, and well-ventilated area designated for corrosive materials.[14][15] Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]
-
Conclusion
3-Fluoropropanoic acid (CAS No. 461-56-3) is more than a simple carboxylic acid; it is a strategic tool for molecular design. Its unique properties, conferred by the C-3 fluorine atom, provide chemists with a reliable building block for introducing fluorine into complex molecules, thereby enhancing their pharmaceutical potential. A thorough understanding of its properties, synthesis, and stringent safety requirements is paramount for leveraging its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.
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low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]
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